molecular formula C22H22ClFN2O3S B2780896 (6-chloro-4-(3-fluoro-4-methylphenyl)-1,1-dioxido-4H-benzo[b][1,4]thiazin-2-yl)(4-methylpiperidin-1-yl)methanone CAS No. 1251593-50-6

(6-chloro-4-(3-fluoro-4-methylphenyl)-1,1-dioxido-4H-benzo[b][1,4]thiazin-2-yl)(4-methylpiperidin-1-yl)methanone

Cat. No. B2780896
CAS RN: 1251593-50-6
M. Wt: 448.94
InChI Key: YQODSCKKZUFWRL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(6-chloro-4-(3-fluoro-4-methylphenyl)-1,1-dioxido-4H-benzo[b][1,4]thiazin-2-yl)(4-methylpiperidin-1-yl)methanone is a useful research compound. Its molecular formula is C22H22ClFN2O3S and its molecular weight is 448.94. The purity is usually 95%.
BenchChem offers high-quality (6-chloro-4-(3-fluoro-4-methylphenyl)-1,1-dioxido-4H-benzo[b][1,4]thiazin-2-yl)(4-methylpiperidin-1-yl)methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (6-chloro-4-(3-fluoro-4-methylphenyl)-1,1-dioxido-4H-benzo[b][1,4]thiazin-2-yl)(4-methylpiperidin-1-yl)methanone including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Structural Analysis

  • Synthesis and Characterization

    The synthesis of complex boric acid ester intermediates with benzene rings has been demonstrated through a three-step substitution reaction. These compounds are confirmed through FTIR, NMR spectroscopy, mass spectrometry, and crystallographic analyses. Such methodologies may be applicable to synthesizing and analyzing the structure of the compound (Huang et al., 2021).

  • Density Functional Theory (DFT) Study

    DFT has been utilized to calculate molecular structures, revealing that the molecular structures optimized by DFT are consistent with crystal structures determined by single-crystal X-ray diffraction. This method provides insights into molecular electrostatic potential and frontier molecular orbitals, relevant for understanding the physicochemical properties of complex compounds (Huang et al., 2021).

Potential Applications

  • Photostability and Spectroscopic Properties Improvement

    The fluorination of fluorophores, enhancing their photostability and spectroscopic properties, demonstrates an approach to modifying chemical structures for specific applications. This method involves sequential nucleophilic aromatic substitution reactions, potentially applicable for modifying the compound to enhance its properties for research applications (Woydziak et al., 2012).

  • Antimicrobial and Analgesic Activity

    The synthesis and subsequent evaluation of novel derivatives for antimicrobial and analgesic activities highlight the potential biomedical applications of complex chemical compounds. This approach involves structural modification and testing of compounds, suggesting a pathway for exploring the biological activities of the compound (Jayanna et al., 2013).

properties

IUPAC Name

[6-chloro-4-(3-fluoro-4-methylphenyl)-1,1-dioxo-1λ6,4-benzothiazin-2-yl]-(4-methylpiperidin-1-yl)methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22ClFN2O3S/c1-14-7-9-25(10-8-14)22(27)21-13-26(17-5-3-15(2)18(24)12-17)19-11-16(23)4-6-20(19)30(21,28)29/h3-6,11-14H,7-10H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQODSCKKZUFWRL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)C(=O)C2=CN(C3=C(S2(=O)=O)C=CC(=C3)Cl)C4=CC(=C(C=C4)C)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22ClFN2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

448.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(6-chloro-4-(3-fluoro-4-methylphenyl)-1,1-dioxido-4H-benzo[b][1,4]thiazin-2-yl)(4-methylpiperidin-1-yl)methanone

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